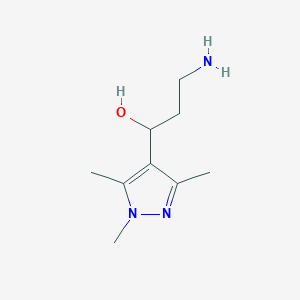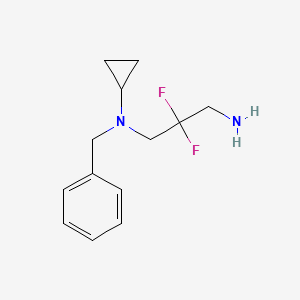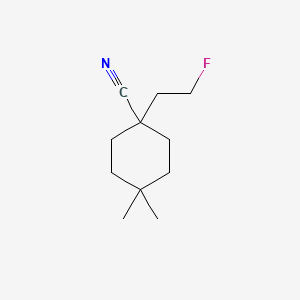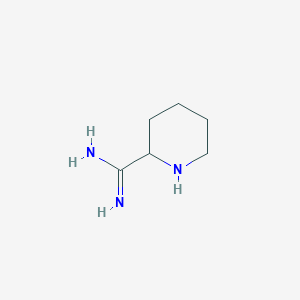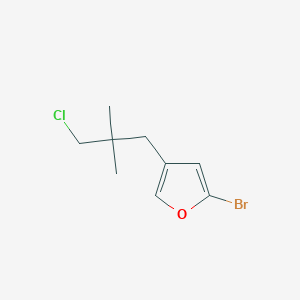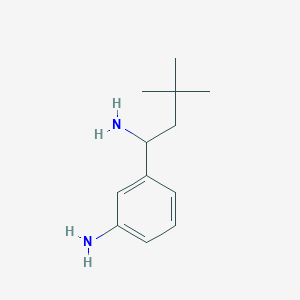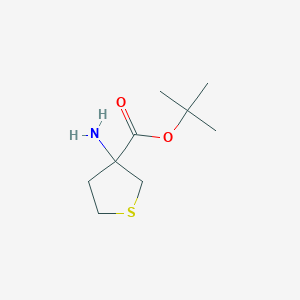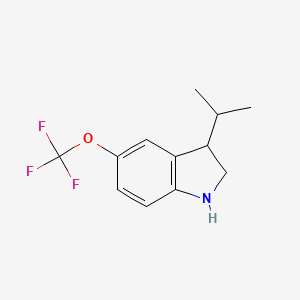![molecular formula C7H6ClN3 B13179469 5-(Chloromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13179469.png)
5-(Chloromethyl)-[1,2,4]triazolo[1,5-a]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Chloromethyl)-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a triazole ring fused to a pyridine ring, with a chloromethyl group attached to the triazole ring.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Chloromethyl)-[1,2,4]triazolo[1,5-a]pyridine can be achieved through various methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and additive-free, making it an eco-friendly option. The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound .
Another method involves the use of 1-amino-2-imino-pyridine derivatives as precursors. This approach utilizes microwave irradiation to speed up the reaction, resulting in higher yields compared to conventional heating methods .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of microwave-assisted synthesis is particularly advantageous in industrial settings due to its efficiency and scalability. Additionally, the metal-free and environmentally benign nature of these methods makes them suitable for large-scale production .
化学反応の分析
Types of Reactions: 5-(Chloromethyl)-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The chloromethyl group is particularly reactive and can participate in substitution reactions with nucleophiles such as amines and thiols.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include bases such as sodium hydroxide and potassium carbonate, as well as oxidizing agents like hydrogen peroxide. Reaction conditions typically involve moderate temperatures and solvents such as ethanol or dimethyl sulfoxide .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield aminomethyl derivatives, while oxidation reactions can produce corresponding aldehydes or carboxylic acids .
科学的研究の応用
5-(Chloromethyl)-[1,2,4]triazolo[1,5-a]pyridine has a wide range of scientific research applications. In medicinal chemistry, it has been studied for its potential as an anticancer agent, with some derivatives showing significant antiproliferative activities against various cancer cell lines . Additionally, it has been investigated for its potential as an inhibitor of enzymes such as phosphodiesterases and kinases, which are involved in various signaling pathways .
In the field of biology, this compound has been used as a tool to study the mechanisms of enzyme inhibition and signal transduction. Its unique structure allows it to interact with specific molecular targets, making it a valuable compound for biochemical research .
作用機序
The mechanism of action of 5-(Chloromethyl)-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, some derivatives of this compound have been shown to inhibit the ERK signaling pathway by decreasing the phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT. This inhibition leads to the suppression of cell proliferation and induction of apoptosis in cancer cells .
類似化合物との比較
5-(Chloromethyl)-[1,2,4]triazolo[1,5-a]pyridine can be compared with other similar compounds, such as [1,2,4]triazolo[1,5-a]pyrimidines and pyrazolo[1,5-a]pyrimidines. These compounds share a similar triazole-pyridine or triazole-pyrimidine scaffold but differ in their substituents and specific biological activities .
List of Similar Compounds:- [1,2,4]triazolo[1,5-a]pyrimidine
- Pyrazolo[1,5-a]pyrimidine
- 5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-a]pyridine
Conclusion
This compound is a versatile compound with significant potential in medicinal chemistry, biology, and industrial applications. Its unique structure and reactivity make it a valuable tool for scientific research and a promising candidate for the development of new therapeutic agents.
特性
分子式 |
C7H6ClN3 |
|---|---|
分子量 |
167.59 g/mol |
IUPAC名 |
5-(chloromethyl)-[1,2,4]triazolo[1,5-a]pyridine |
InChI |
InChI=1S/C7H6ClN3/c8-4-6-2-1-3-7-9-5-10-11(6)7/h1-3,5H,4H2 |
InChIキー |
IPJBWSIZCWJFJF-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=NC=NN2C(=C1)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


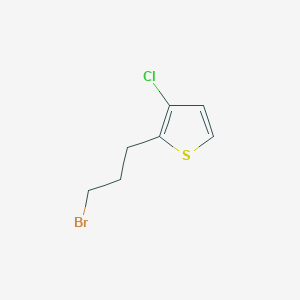
![N-[2-(pyrrolidin-3-yl)ethyl]acetamide](/img/structure/B13179397.png)
